Ethylenediaminetetraacetic dianhydride

Beschreibung

Contextualization within Anhydride (B1165640) Chemistry

As a dianhydride, EDTAD's chemistry is characterized by the reactivity of its two anhydride functional groups. These groups are susceptible to nucleophilic attack by molecules containing active hydrogen atoms, such as amines and alcohols. This reactivity allows EDTAD to readily form amide and ester linkages, respectively. The reaction with primary amines, for instance, proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid.

The structure of EDTAD, with its two anhydride moieties, allows it to act as a bifunctional crosslinking agent. This means it can react with two different nucleophiles, or two functional groups on the same polymer chain, to create a three-dimensional network. This crosslinking ability is fundamental to its application in modifying the properties of polymers and other materials.

Significance in Contemporary Materials and Biomedical Sciences

The unique chemical properties of EDTAD have led to its increasing use in both materials and biomedical sciences. Its ability to act as a crosslinking agent and its inherent chelating capabilities, inherited from its parent molecule EDTA, make it a valuable tool for developing advanced materials with tailored properties.

In materials science, EDTAD is extensively used to modify natural and synthetic polymers to enhance their performance. For example, it has been employed to functionalize materials for environmental remediation, such as the removal of heavy metals and dyes from wastewater. In the realm of biomedical sciences, EDTAD is being explored for its potential in drug delivery systems, where it can be used to create biocompatible and biodegradable hydrogels and nanoparticles for controlled release of therapeutics. nih.gov Furthermore, its reactive nature makes it a candidate for use as a linker in bioconjugation, for instance, in the development of antibody-drug conjugates for targeted cancer therapy. emanresearch.orgfrontiersin.orgresearchgate.netnih.govnih.govnih.govfrontiersin.orgresearchgate.net

Applications in Materials Science

EDTAD's bifunctionality and chelating properties are leveraged in materials science to create novel materials with enhanced functionalities. Its primary applications in this field are in the synthesis of polymers and the chemical modification of existing materials for a variety of purposes, most notably in environmental applications.

Polymer Synthesis and Modification

EDTAD serves as a key building block in the synthesis of various polymers. It can be used as a monomer in polycondensation reactions with diamines or diols to produce polyamides and polyesters, respectively. The incorporation of the EDTA moiety into the polymer backbone can impart unique properties to the resulting material, such as improved thermal stability and the ability to chelate metal ions.

Furthermore, EDTAD is widely used as a crosslinking agent to modify the properties of existing polymers. By reacting with functional groups on polymer chains, such as hydroxyl or amine groups, EDTAD can create a network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the material. For example, it has been used to crosslink natural polymers like cellulose (B213188) and chitosan (B1678972) to improve their physical properties and create hydrogels with high water absorbency. researchgate.netresearchgate.netscispace.com

Development of Adsorbents for Environmental Remediation

A significant application of EDTAD in materials science is in the development of adsorbents for the removal of pollutants from water. By functionalizing various substrates with EDTAD, materials with a high affinity for heavy metal ions and organic dyes can be created. The chelating nature of the EDTA core of EDTAD allows these modified materials to effectively bind to and remove toxic metal ions from aqueous solutions.

For instance, EDTAD has been used to modify agricultural waste products, silica, and magnetic nanoparticles to produce low-cost and efficient adsorbents. These materials have shown high adsorption capacities for various heavy metals, as detailed in the table below.

| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| EDTA-functionalized magnetic chitosan graphene oxide | Pb(II) | 206.52 |

| EDTA-functionalized magnetic chitosan graphene oxide | Cu(II) | 207.26 |

| EDTA-functionalized magnetic nanoparticles | Pb(II) | 100.2 |

| EDTA-functionalized magnetic nanoparticles | Cd(II) | 79.4 |

Role in Biomedical Sciences

In the biomedical field, the biocompatibility and reactivity of EDTAD are being harnessed to develop advanced therapeutic and diagnostic tools. Its applications are primarily focused on the creation of sophisticated drug delivery systems and its use as a linker molecule in bioconjugation.

Drug Delivery Systems

EDTAD is an attractive component for the design of drug delivery systems due to its ability to form biodegradable and biocompatible matrices. It is used to synthesize hydrogels and nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner. nih.gov

EDTAD-crosslinked hydrogels can be designed to be responsive to environmental stimuli such as pH, allowing for targeted drug release in specific tissues or organs. rsc.orgmdpi.comnih.govresearchgate.netbohrium.com For example, a hydrogel might be stable at physiological pH but degrade in the acidic environment of a tumor, releasing its drug payload directly at the site of action. Similarly, nanoparticles formulated with EDTAD-containing polymers can be engineered to target specific cells or tissues, enhancing the efficacy of the drug while minimizing systemic side effects. emanresearch.orgnih.govnih.govmdpi.com

Bioconjugation and Linker Technologies

The reactivity of EDTAD's anhydride groups makes it a suitable candidate for use as a linker in bioconjugation. Linkers are crucial components of antibody-drug conjugates (ADCs), which are a class of targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net

In this context, EDTAD can be used to covalently attach a drug molecule to an antibody. The linker must be stable in the bloodstream to prevent premature release of the drug, but it should be cleavable once the ADC reaches the target cell. The design of the linker is critical to the success of an ADC, and the versatile chemistry of EDTAD offers possibilities for creating linkers with the desired properties of stability and controlled release. frontiersin.orgresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

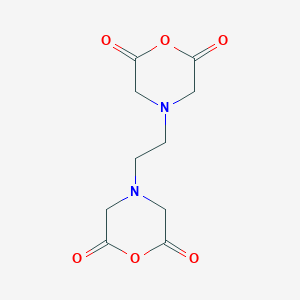

IUPAC Name |

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLIXZIAIMAECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333605 | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23911-25-3 | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethylenediaminetetraacetic Dianhydride

The synthesis of this compound can be achieved through several established routes, primarily involving the dehydration of the parent acid or its salt. These methods, while conceptually similar in their outcome, differ in their starting materials and reaction conditions.

Reaction with Acetic Anhydride (B1165640) and Pyridine (B92270)

A prevalent and effective method for the synthesis of this compound involves the reaction of Ethylenediaminetetraacetic acid with acetic anhydride in the presence of pyridine. In this procedure, EDTA is suspended in pyridine, which acts as both a solvent and a catalyst. Acetic anhydride is then introduced to the mixture. The reaction proceeds through the dehydration of the carboxylic acid groups of EDTA, facilitated by the acetic anhydride, leading to the formation of the two five-membered anhydride rings. Pyridine plays a crucial role in this transformation, not only by providing a suitable reaction medium but also by activating the acetic anhydride and neutralizing the acetic acid byproduct formed during the reaction.

Preparation from EDTA Disodium (B8443419) Salt

A common variation of the aforementioned synthesis begins with the more readily soluble disodium salt of EDTA (EDTA-Na₂). In this approach, the EDTA disodium salt is first dissolved in water and then acidified, typically with an acid such as hydrochloric acid (HCl), to precipitate the free acid form of EDTA. rsc.org Once the EDTA has been isolated and dried, the synthesis proceeds as described in the previous section, with the reaction of the purified EDTA with acetic anhydride in pyridine. rsc.org This two-step process from the disodium salt is a practical route due to the higher solubility of the salt compared to the free acid, ensuring a homogeneous starting solution for the initial acidification step.

Direct Synthesis from Ethylenediaminetetraacetic Acid

The direct synthesis of this compound from the free acid form of EDTA is the most straightforward approach. This method involves the direct treatment of finely powdered EDTA with a dehydrating agent, most commonly acetic anhydride, often in the presence of a suitable solvent and/or catalyst like pyridine. The efficiency of this direct conversion is highly dependent on the reaction conditions, including temperature and reaction time, which must be carefully controlled to ensure the complete formation of the dianhydride and to minimize the formation of polymeric byproducts. While conceptually simple, the low solubility of EDTA in many organic solvents can present a practical challenge in this direct synthesis.

| Starting Material | Reagents | Key Conditions | Reported Yield |

| Ethylenediaminetetraacetic Acid | Acetic Anhydride, Pyridine | Heating | Not specified in available data |

| EDTA Disodium Salt | 1. HCl (for acidification) 2. Acetic Anhydride, Pyridine | 1. Precipitation at room temperature 2. Heating | Not specified in available data |

Mechanistic Studies of Dianhydride Formation

The formation of the dianhydride from the tetra-acid involves two intramolecular cyclization reactions. Understanding the mechanism of this transformation and the factors that influence its efficiency is crucial for optimizing the synthesis.

Ring Closure Mechanisms

The formation of the anhydride rings in this compound proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the activation of the carboxylic acid groups of EDTA. In the presence of acetic anhydride, a mixed anhydride intermediate is likely formed. This is followed by an intramolecular nucleophilic attack by the oxygen atom of a neighboring carboxyl group on the carbonyl carbon of the activated carboxyl group. This intramolecular cyclization is sterically favored due to the formation of a stable five-membered ring. The subsequent elimination of a molecule of acetic acid drives the reaction towards the formation of the anhydride. This process occurs twice within the EDTA molecule to yield the final dianhydride structure. The proximity of the pairs of carboxylic acid groups attached to each nitrogen atom of the ethylenediamine (B42938) backbone facilitates this intramolecular ring closure.

Influence of Catalysis on Reaction Efficiency

The efficiency of the dianhydride formation is significantly influenced by the presence of a catalyst. Pyridine is commonly employed in this synthesis and serves a dual role. Firstly, it acts as a base to neutralize the acetic acid produced during the reaction, shifting the equilibrium towards the product side. sigmaaldrich.comdoubtnut.comvedantu.com Secondly, and more importantly, pyridine can act as a nucleophilic catalyst. reddit.comrsc.org It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is a more potent acylating agent than acetic anhydride itself and can more readily acylate the carboxyl groups of EDTA, thus accelerating the rate of the reaction. The lone pair of electrons on the nitrogen atom of pyridine facilitates this catalytic activity. vedantu.com Other tertiary amines, such as triethylamine (B128534), or more potent nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP), can also be employed to enhance the reaction rate and efficiency. The choice of catalyst can have a considerable impact on the reaction time and the required temperature for the synthesis.

Purification and Isolation Techniques

The crude EDTAD synthesized, typically from Ethylenediaminetetraacetic acid (EDTA) and a dehydrating agent like acetic anhydride, undergoes a series of purification steps to achieve the desired level of purity, often exceeding 98%. sigmaaldrich.comchemimpex.com

Precipitation is a fundamental technique for isolating EDTAD from the reaction mixture. One documented method involves the initial preparation of EDTA by dissolving its disodium salt in distilled water. The subsequent dropwise addition of hydrochloric acid induces the precipitation of EDTA. rsc.org This precipitated EDTA can then be used in the synthesis of EDTAD.

Following the synthesis of EDTAD, the product is often isolated from the reaction medium through precipitation. The solid product is then separated from the liquid phase by filtration, a process that is crucial for the initial purification of the compound. Vacuum filtration is frequently employed to efficiently separate the solid EDTAD from the reaction solvent and any soluble impurities. rsc.org

The effectiveness of precipitation and filtration is contingent upon the insolubility of EDTAD in the reaction solvent at the temperature of filtration and the solubility of the impurities. The choice of solvent and temperature are therefore critical parameters in this purification step.

After filtration, the isolated solid, known as the filter cake, undergoes a series of washing steps with specific solvents to remove residual impurities. The selection of solvents is based on their ability to dissolve impurities without significantly dissolving the EDTAD product.

A common procedure involves washing the filtered precipitate with high-purity solvents such as 99% ethanol (B145695) (EtOH) and 99% diethyl ether. rsc.org These solvents are effective in removing any remaining starting materials and byproducts from the surface of the EDTAD crystals. In some protocols, the washing process may also include rinsing with distilled water followed by ethanol. rsc.org The choice and sequence of washing solvents are pivotal in achieving a high-purity final product.

Following the washing steps, the purified EDTAD is thoroughly dried to remove any residual solvents. Common drying techniques include oven drying at a controlled temperature, such as 70°C, or drying under vacuum at a slightly elevated temperature, for instance, 50°C. rsc.org The dried product is often cooled and stored in a desiccator to prevent the reabsorption of atmospheric moisture, which could lead to the hydrolysis of the anhydride functional groups. rsc.org

The combination of these purification techniques—precipitation, filtration, solvent washing, and drying—is instrumental in obtaining this compound of a purity suitable for its intended applications.

| Stage | Technique | Reagents/Solvents | Conditions | Purpose |

| Isolation | Precipitation | Hydrochloric Acid (HCl) | Dropwise addition | To precipitate EDTA from its disodium salt solution. rsc.org |

| Separation | Vacuum Filtration | N/A | N/A | To separate the solid product from the reaction mixture. rsc.org |

| Purification | Solvent Washing | 99% Ethanol (EtOH), 99% Diethyl Ether, Distilled Water | Sequential rinsing of the filter cake | To remove soluble impurities and unreacted reagents. rsc.org |

| Final Step | Drying | N/A | Oven drying at 70°C or vacuum drying at 50°C, followed by cooling in a desiccator | To remove residual solvents and prevent hydrolysis. rsc.org |

Reactivity and Derivatization in Organic Synthesis

Nucleophilic Attack on Anhydride (B1165640) Functionalities

The core reactivity of EDTAD stems from its two cyclic anhydride groups. These groups are electrophilic and readily react with nucleophiles in a ring-opening mechanism. This process is the foundation for creating a wide array of functionalized molecules where the EDTA moiety is covalently linked to other chemical structures. researchgate.netgoogle.com The reaction is an accessible synthetic pathway to produce mono- to tetramer-derivatives of EDTA. researchgate.net

EDTAD readily reacts with compounds containing hydroxyl groups, such as alcohols and phenols. alfa-chemistry.comchemicalbook.comgoogle.com The nucleophilic oxygen of the hydroxyl group attacks one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the ring and the formation of an ester linkage, with the concurrent generation of a carboxylic acid group. researchgate.net

This esterification reaction has been widely used to modify the surface of various materials. For instance, EDTAD is employed to functionalize polymers that possess hydroxyl groups. chemicalbook.com A notable example is the modification of cellulose (B213188) acetate (B1210297), where EDTAD is used as an esterification crosslinking agent. researchgate.net In this process, which can be catalyzed by a base like triethylamine (B128534), both grafting of single EDTAD units and crosslinking between polymer chains can occur simultaneously. researchgate.net The reaction has also been applied to modify other biomaterials to introduce the chelating properties of EDTA. rsc.org Research has shown the successful modification of materials like lignocellulosic biomass and chitosan (B1678972) for applications in wastewater treatment. chemicalbook.com

Table 1: Example of Esterification Reaction Conditions

| Reactants | Solvent/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cellulose Acetate, EDTAD | Dimethylformamide (DMF) / Triethylamine | Not specified | Esterification crosslinking and grafting | researchgate.net |

| Polyacrylonitrile (B21495) (PAN) modified with Monoethanolamine (MEA), EDTAD | N-methyl-2-pyrrolidone (NMP) | 70-80°C, 24 h, Argon atmosphere | Formation of PAN-MEA-EDTA with carboxyl and amine groups | sid.ir |

Similar to its reaction with hydroxyl groups, EDTAD reacts efficiently with primary and secondary amines. alfa-chemistry.comchemicalbook.comsigmaaldrich.com The nitrogen atom of the amine acts as the nucleophile, attacking a carbonyl carbon of the anhydride. This results in the opening of the anhydride ring to form a stable amide bond, while also generating a free carboxylic acid group. researchgate.netrsc.org

This amidation reaction is a fundamental method for synthesizing a variety of EDTA derivatives. researchgate.net It has been used to create functionalized polymers by reacting EDTAD with amine-functionalized polyacrylonitrile. chemicalbook.comsid.ir The reaction introduces the EDTA structure, equipping the polymer with metal-chelating capabilities. This approach has also been used to synthesize novel polymers, such as poly-2,6-piperazinedione, and to create bioconjugates by linking biomolecules to other structures. chemimpex.com The reaction of EDTAD with diamines can also lead to the formation of polyamides through a ring-opening polyaddition reaction. sid.ir

Formation of Esters and Amides

The reactions of EDTAD with alcohols and amines are classic examples of esterification and amidation, respectively. These transformations are crucial for synthesizing derivatives where the properties of the EDTA core are combined with the functionalities of other molecules. researchgate.net

Esterification of EDTAD provides a direct route to EDTA esters. researchgate.net The reaction involves the covalent bonding of an alcohol or phenol (B47542) to the EDTA backbone via an ester link. google.com While the direct esterification of EDTA itself in acidic media can sometimes lead to impure products, the use of EDTAD offers a cleaner synthetic route. researchgate.netresearchgate.net This method has been utilized to prepare various derivatives, such as the didodecyl ester of EDTA by reacting the dianhydride with dodecyl alcohol. google.com These reactions can also be part of a condensation polymerization process, for example, between the carboxyl groups of EDTA and the hydroxyl groups of diethanolamine (B148213) to form a polyester (B1180765). mdpi.com

Amidation reactions involving EDTAD are used to synthesize EDTA amides, which are valuable as chelating agents and in the development of new materials. researchgate.netgoogle.com The reaction proceeds by the direct interaction of EDTAD with compounds containing an N-H bond, such as primary and secondary amines or amides. google.com This synthetic route allows for the creation of simple amides as well as complex polyamide structures. For instance, reacting EDTAD with hexamethylene diamine (HMDA) results in a polyamide with pendant carboxylic acid groups. sid.ir The amidation reaction between gelatin and an activated EDTAD derivative has also been demonstrated, highlighting its utility in modifying biological polymers. rsc.org

Chelation Chemistry and Metal Complexation

A primary motivation for synthesizing derivatives of EDTAD is to leverage the exceptional metal-chelating ability of the EDTA core. researchgate.netchemimpex.com EDTA is a hexadentate ligand, meaning it has six coordination sites (two nitrogen atoms and four carboxylate oxygen atoms) that can bind to a single metal ion, forming a very stable, water-soluble complex. doaj.org It forms stable 1:1 complexes with a vast range of metal ions. doaj.orgbiosynth.com

When EDTAD is used to create new derivatives through ester or amide linkages, the resulting molecules retain this intrinsic chelating capability. researchgate.net The EDTA moiety acts as a powerful functional group that can be incorporated into polymers, surfaces, and biomolecules. chemicalbook.comsid.ir These functionalized materials are then capable of sequestering metal ions from their surroundings.

For example, polyacrylonitrile functionalized with EDTA via reaction with EDTAD has been shown to effectively adsorb various metal ions from aqueous solutions. sid.ir The metal sorption capacity depends on factors such as pH and the specific metal ion. sid.ir Studies have demonstrated the complexation of Cu²⁺, Ni²⁺, Co²⁺, and Cr³⁺ by these polymers. sid.ir This property is highly valuable for applications in wastewater treatment and the removal of heavy metals. chemicalbook.combiosynth.com The stability of the metal-EDTA complex is influenced by the pH of the solution, which affects the protonation state of the carboxylic acid groups. doaj.org

Table 2: Metal Sorption Capacity of an EDTAD-Functionalized Polymer (PAN-EDA-EDTA)

| Metal Ion | pH | Metal Sorption (mmol/g) | Reference |

|---|---|---|---|

| Cu²⁺ | 1 | 2.1 | sid.ir |

| Cu²⁺ | 3 | 2.5 | sid.ir |

| Cu²⁺ | 5 | 3.0 | sid.ir |

| Ni²⁺ | 1 | 1.8 | sid.ir |

| Ni²⁺ | 3 | 4.0 | sid.ir |

| Ni²⁺ | 5 | 5.2 | sid.ir |

| Co²⁺ | 1 | 1.5 | sid.ir |

| Co²⁺ | 3 | 2.1 | sid.ir |

| Co²⁺ | 5 | 2.6 | sid.ir |

| Cr³⁺ | 1 | 1.6 | sid.ir |

| Cr³⁺ | 3 | 2.4 | sid.ir |

| Cr³⁺ | 5 | 2.9 | sid.ir |

Data extracted from a study on EDTA functionalized polyacrylonitriles. sid.ir

Formation of Stable Metal Complexes

Resulting from its strong chelating ability, Ethylenediaminetetraacetic dianhydride is involved in the formation of highly stable metal complexes. The parent compound, EDTA, is known to form soluble and stable chelate complexes with cations, typically in a 1:1 molar ratio, irrespective of the metal ion's charge. The dianhydride derivative retains this fundamental property, reacting with metal ions to form complexes that can be readily removed from solutions, for instance as sludge in wastewater treatment. biosynth.com The stability of these complexes is a key factor in its effectiveness in sequestering metal ions.

Metal Ion Binding Affinity and Selectivity

The chelating function of this compound is characterized by a high binding affinity for a wide range of metal ions. Research has demonstrated its effectiveness in binding with divalent metal ions such as Lead (Pb(II)). neptjournal.com The parent molecule, EDTA, from which the dianhydride is derived, exhibits particularly strong complex formation with several metal ions.

| Metal Ion | log Kf |

|---|---|

| Cobalt(III) (Co3+) | 41.4 |

| Iron(III) (Fe3+) | 25.1 |

| Copper(II) (Cu2+) | 18.8 |

| Lead(II) (Pb2+) | 18.0 |

| Manganese(II) (Mn2+) | 14.0 |

Ring-Opening Reactions

Hydrolytic Ring Opening

The anhydride groups within the this compound molecule are susceptible to ring-opening reactions, particularly through hydrolysis. When only one of the two anhydride functionalities is intended to react with another molecule, such as an amine or alcohol, the remaining anhydride ring can be opened through the addition of water. This hydrolytic process results in the formation of a carboxylic acid group, yielding mono-substituted derivatives like EDTA monoamides or monoesters.

Ring-Opening Polymerization

This compound serves as a monomer in ring-opening polyaddition reactions to synthesize carboxy-functional polymers. When reacted with bifunctional monomers like diols (e.g., poly(ethylene glycol)) and diamines (e.g., hexamethylene diamine), the anhydride rings open to form ester or amide linkages, respectively. This process creates linear polyesters and polyamides that have carboxylic acid pendant groups originating from the EDTA structure incorporated into the polymer backbone. sid.ir These reactions can be performed in solution or melt systems to produce water-soluble functional polymers with metal-complexing capabilities. sid.ir

Polymer Science and Materials Engineering

Polymerization with Ethylenediaminetetraacetic Dianhydride as a Monomer

EDTAD is utilized as a key building block for creating polymers like poly(amic acid)s, polyesters, polyamides, and poly(anhydride-esters), each with distinct properties and potential applications. sid.irnii.ac.jpacs.org The presence of two amino and four carboxylate functionalities within the parent EDTA structure, from which EDTAD is derived, imparts unique characteristics to the resulting polymers, such as water solubility and metal-chelating capabilities. sid.irnii.ac.jp

Poly(amic acid)s (PAAs) are intermediate polymers typically formed through the polycondensation reaction between a dianhydride and a diamine. uwo.ca These polymers are often precursors for the synthesis of polyimides but are also explored for their own properties, as they are generally more soluble and easier to process than their cyclized polyimide counterparts. uwo.ca

The synthesis of poly(amic acid)s from EDTAD involves a ring-opening polycondensation reaction with a diamine. uwo.ca This reaction proceeds via a nucleophilic attack of the amine groups from the diamine on the carbonyl carbons of the EDTAD's anhydride (B1165640) rings. uwo.ca This attack leads to the opening of the anhydride ring and the formation of an amic acid group, which consists of both an amide and a carboxylic acid functionality. uwo.ca

A variety of diamines can be used, including both aliphatic and aromatic types. For instance, a linear aliphatic PAA can be synthesized using 1,4-diaminobutane (B46682) (DAB). uwo.ca Similarly, reactions with aromatic diamines and other aliphatic diamines like hexanediamine (B8719201) have been reported. nii.ac.jp The reactivity in this process is largely governed by the electrophilicity of the dianhydride's carbonyl groups and the nucleophilicity of the diamine's amino groups. uwo.ca This polyaddition reaction has also been extended to trifunctional amines, such as tris(2-aminoethyl)amine, to create networked or cross-linked poly(amic acid)s. nii.ac.jp

The synthesis of PAAs from EDTAD is highly dependent on the choice of solvent and the reaction conditions, such as temperature and monomer concentration. uwo.ca The polymerization is typically carried out in polar aprotic solvents, which are crucial for dissolving the monomers and the resulting polymer. uwo.cavt.edu

Commonly used solvents include dimethylformamide (DMF), dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). uwo.ca The reaction can be successfully conducted at temperatures ranging from 20 to 37 °C. uwo.ca Upon the addition of EDTAD to the diamine solution, an instantaneous increase in viscosity is typically observed. uwo.ca The resulting PAA derived from EDTAD often exhibits good solubility in water and polar aprotic solvents like DMF and DMSO, but is insoluble in non-polar solvents such as acetone (B3395972) and methanol. uwo.ca

Research on the polycondensation of EDTAD with 1,4-diaminobutane has shown that reaction conditions affect the molecular weight and polydispersity of the resulting polymer. uwo.ca Generally, these reactions yield PAAs with number average molecular weights (Mn) in the range of 4,000 to 6,000 g/mol and polydispersity indices (PDI) between 1.2 and 2.2. uwo.ca Optimal results, characterized by a narrow molecular weight distribution, were achieved at a temperature of 25 °C with a reaction time of 24 hours. uwo.ca

| Solvent | Monomer Concentration (mol/L) | Temperature (°C) | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| DMF | 0.15 | 25 | 4500 | 1.5 |

| DMAc | 0.15 | 25 | 5200 | 1.8 |

| NMP | 0.15 | 25 | 5800 | 2.1 |

| DMSO | 0.15 | 25 | 6000 | 2.2 |

| DMF | 0.20 | 25 | 4200 | 1.2 |

| DMF | 0.15 | 30 | 4800 | 1.6 |

| DMF | 0.15 | 37 | 5100 | 1.9 |

Polyesters containing the EDTA moiety in their backbone can be synthesized through the polyaddition reaction of EDTAD with diols. sid.ir One reported method involves the melt polyaddition of EDTAD with poly(ethylene glycol) with a molecular weight of 1000 (PEG1000). sid.ir

In this solvent-free approach, the PEG1000 is first melted under a nitrogen atmosphere at 85°C. sid.ir Subsequently, powdered, dry EDTAD is slowly added to the molten PEG1000 while stirring. sid.ir The reaction mixture is maintained at this temperature for several hours to allow for polymerization. sid.ir This process yields a polyester (B1180765) with carboxylic acid functional groups connected to the polymer chains, which are soluble in water. sid.ir The resulting polymer can be purified by dissolving it in water, filtering, and using a dialysis tube. sid.ir

| Monomer 1 | Monomer 2 | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| A-EDTA (0.256 g, 1 mmol) | PEG1000 (1.0 g, 1 mmol) | Melt Polyaddition | 85 | 5 | 37 (after dialysis) | 68 |

Water-soluble, carboxy-functional polyamides can be prepared by the polyaddition reaction of EDTAD with diamines. sid.ir A common method is solution polymerization, where EDTAD and a diamine, such as hexamethylenediamine (B150038) (HMDA), are reacted in an appropriate solvent. sid.ir

The general procedure involves introducing equimolar amounts of EDTAD and HMDA into a flask containing a freshly dried solvent like DMF. sid.ir The mixture is then stirred at a specific temperature for a set duration. sid.ir After the reaction, the solvent is evaporated, and the resulting polymer is washed with solvents like acetone and diethyl ether to remove unreacted monomers and impurities. sid.ir For further purification, dialysis can be employed. sid.ir Another approach involves the solid-state polymerization of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine (B42938) (EDA), which takes advantage of the ordered aggregation of positive and negative molecular ions in the solid state, followed by thermal treatment to promote amide formation. rsc.org

| Monomer 1 (A-EDTA) | Monomer 2 (HMDA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 0.256 g (1 mmol) | 0.116 g (1 mmol) | DMF (2 mL) | 60 | 24 | 67 (after dialysis) | >300 |

Poly(anhydride-esters) are a class of biodegradable polymers that can be synthesized using EDTAD as a starting material, although often in a multi-step process. acs.orgnih.gov In one pathway, EDTAD is first reacted with phenolic compounds, such as naturally occurring antimicrobials (e.g., thymol, carvacrol, eugenol), in a ring-opening transesterification reaction. acs.orgnih.gov This initial step, conducted in the presence of a base like triethylamine (B128534), converts the anhydride groups of EDTAD into ester linkages while forming a new diacid monomer. acs.orgnih.gov

This newly formed antimicrobial-containing diacid then undergoes polymerization. acs.orgnih.gov Solution polymerization is a preferred method over melt-condensation to prevent potential side reactions, such as the ring-closure and regeneration of the EDTAD monomer. acs.orgnih.gov The polymerization of the diacid is typically achieved using a coupling reagent like triphosgene (B27547) in the presence of triethylamine at low temperatures (e.g., 0 °C). acs.orgnih.gov The resulting poly(anhydride-ester) is then isolated by precipitation in a non-solvent like diethyl ether. acs.org This synthetic route creates biodegradable polymers that have an EDTA backbone with antimicrobial pendant groups. acs.orgnih.gov

Synthesis of Poly-2,6-piperazinedione

This compound serves as a key reagent in the synthesis of a novel class of polymers known as poly-2,6-piperazinediones. chemicalbook.com This synthesis leverages the reactivity of the dianhydride groups of EDTAD. The polymerization process involves the reaction of EDTAD with primary diamines. The anhydride rings open upon reaction with the amine groups, leading to the formation of amide linkages and ultimately the piperazinedione ring structure within the polymer backbone. This method provides a direct route to producing functional polyamides with potential applications in advanced materials.

Cross-linking Agent in Polymer Chemistry

The unique structure of EDTAD, featuring two reactive anhydride groups, makes it an effective cross-linking agent in polymer chemistry. chemimpex.com By reacting with functional groups on polymer chains, such as hydroxyl or amine groups, EDTAD can form stable ester or amide bridges between the chains. rsc.org This creates a three-dimensional polymer network, which significantly alters the material's properties. This cross-linking capability is utilized to enhance the performance of a wide range of polymeric materials. chemimpex.com

The introduction of EDTAD as a cross-linking agent can form network polymers, which enhances the toughness and elasticity of the resulting materials. mdpi.com The formation of a three-dimensional network structure plays a crucial role in improving the thermal stability and mechanical strength of copolyesters. mdpi.comnih.gov For instance, in unsaturated poly(butylene adipate-co-butylene itaconate) copolyesters, the addition of a small amount of EDTAD as a cross-linking agent forms a partial 3-D network structure. mdpi.com This network leads to a close and compact arrangement, resulting in significant improvements in mechanical properties such as Young's modulus and elongation at break. mdpi.com

Table 1: Mechanical Properties of PBABI Copolyesters with EDTA Cross-linking

| IA Ratio (%) | Young's Modulus (MPa) | Elongation at Break (%) | Shore D Hardness |

|---|---|---|---|

| 10 | 0.77 | 531.76 | 51.3 |

| 20 | 2.15 | 385.11 | 53.7 |

| 30 | 5.38 | 215.43 | 58.2 |

| 40 | 67.54 | 125.68 | 60.5 |

| 50 | 128.65 | 71.04 | 62.0 |

Data derived from research on poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters cross-linked with EDTA. mdpi.com

EDTAD is employed for the synthesis of functionalized polyacrylonitriles (PANs). chemicalbook.com This is achieved through the direct reaction of EDTAD with polyacrylonitrile (B21495) that has been pre-functionalized with amine or hydroxyl groups. researchgate.net The anhydride groups of EDTAD react with these functional groups on the PAN backbone, effectively grafting EDTA moieties onto the polymer. The resulting EDTA-functionalized PANs are typically insoluble in water and common organic solvents and exhibit a high capacity for chelating metal ions. researchgate.net This functionalization transforms the base polymer into a material suitable for applications such as heavy metal removal from aqueous solutions. researchgate.net The maximum EDTA functionality achieved can be as high as 3.2 mmol/g. researchgate.net

Table 2: Metal Sorption Capacity of EDTA-Functionalized Polyacrylonitrile

| Metal Ion | pH | Sorption Capacity (mmol/g) |

|---|---|---|

| Ni²⁺ | 5 | 5.2 |

| Cu²⁺ | 5 | 4.8 |

| Cr³⁺ | 3 | 3.5 |

| Co²⁺ | 1 | 1.5 |

Data based on PAN-MEA-EDTA ligand. researchgate.net

EDTAD is a versatile cross-linker for the modification of hydrogels, materials known for their high water content and biocompatibility. nih.govresearchgate.net The anhydride groups of EDTAD can react with hydroxyl groups present in polymers like poly(vinyl alcohol) or cellulose (B213188) acetate (B1210297) to form ester bonds, creating a cross-linked network structure essential for hydrogel formation. nih.govresearchgate.net The degree of cross-linking, and consequently the properties of the hydrogel such as swelling behavior and mechanical strength, can be controlled by varying the molar ratio of EDTAD to the polymer's hydroxyl groups. nih.gov For instance, in cellulose acetate hydrogels, the water absorbency is strongly dependent on the amount of EDTAD used for esterification. nih.gov The highest absorbency was noted in a hydrogel with approximately 0.36 molecules of EDTAD per repeating unit of cellulose acetate. nih.gov

EDTAD is effectively used to create cross-linked networks in cellulose-based materials, particularly cellulose acetate, to form hydrogels. nih.govresearchgate.net The process typically involves dissolving cellulose acetate in a suitable solvent and then adding EDTAD as the cross-linking agent, often in the presence of a catalyst like triethylamine. nih.gov The EDTAD reacts with the hydroxyl groups on the cellulose acetate chains, forming ester cross-links. nih.gov This reaction transforms the soluble polymer into a three-dimensional gel network. researchgate.net The unreacted carboxyl groups from the EDTAD can be converted to sodium carboxylates to improve the hydrogel's affinity for water. nih.gov The resulting hydrogels have potential applications as biomaterials due to the biocompatibility and biodegradability of cellulose. doaj.orgresearchgate.net

Table 3: Synthesis Parameters for Cellulose Acetate Hydrogels Cross-linked with EDTAD

| Molar Ratio (EDTAD/OH) | Reaction Time | Resulting Material State |

|---|---|---|

| 1/1 | 10-20 min | Gel |

| 1/2 | 10-20 min | Gel |

| 0.1/1 | 10-20 min | Gel |

Data derived from the synthesis of cellulose acetate hydrogels. nih.govresearchgate.net

In the modification of gelatin-based materials, anhydride-containing compounds are utilized as effective cross-linkers. nih.govresearchgate.net EDTAD, with its two anhydride groups, can react with the amine groups present in the amino acid residues (like lysine) of gelatin chains. rsc.org This reaction forms stable amide bonds, creating a cross-linked network that improves the mechanical properties and thermal stability of the gelatin. rsc.org One approach involves first functionalizing microcrystalline cellulose with EDTAD and then using this modified cellulose derivative as a macromolecular cross-linker for gelatin films. rsc.org This method has been shown to decrease the degradation ratio of the gelatin film and enhance its thermal stability, flexibility, and hydrophobicity. rsc.org This makes EDTAD a valuable tool for engineering gelatin-based biomaterials for various applications. nih.gov

Surface Modification of Materials

The modification of material surfaces is crucial for enhancing their performance in various applications. EDTAD is utilized to alter the surface chemistry of materials, thereby improving properties such as adhesion and enabling the functionalization of biosorbents.

Improving Adhesion Properties in Coatings and Adhesives

Surface modification is a key strategy for improving the adhesion of coatings and adhesives to various substrates. The introduction of specific chemical functional groups onto a material's surface can significantly enhance the bond strength between the surface and an applied coating or adhesive. Research has shown that functional groups such as hydroxyl (-OH) and possibly aldehyde (-CHO) groups are highly effective in promoting adhesion, particularly with polyurethane-based systems. sae.org Techniques like corona discharge and UV irradiation are employed to introduce these functional groups, leading to substantial improvements in paint adhesion. sae.org

While direct studies detailing the use of this compound for improving adhesion in general coatings and adhesives are not prevalent in the provided search results, the principles of surface functionalization are broadly applicable. Adhesives are critical in industries like footwear, where the bond between different components, such as a rubber sole and the upper, is essential for durability. researchgate.net The challenge often lies in overcoming weak boundary layers on the surface of materials like rubber, which can be caused by the migration of additives such as antioxidants and antiozonants. researchgate.net Surface treatments are therefore necessary to create a receptive surface for bonding.

Functionalization of Biosorbents

This compound is extensively used to functionalize biosorbents for the removal of heavy metal ions from aqueous solutions. neptjournal.com The anhydride groups of EDTAD can react with hydroxyl or amine groups present on the surface of biomaterials, thereby grafting the powerful chelating agent, EDTA, onto the biosorbent. rsc.org This modification significantly enhances the adsorbent's capacity and selectivity for heavy metal ions due to the strong chelating effect of the EDTA moieties. nih.gov

Various low-cost biomaterials have been successfully modified with EDTAD, including:

Coconut frond powder neptjournal.com

Sugarcane bagasse

Neem leaf powder

Aloe vera rind powder

Baker's yeast biomass neptjournal.com

The functionalization process typically involves refluxing the biomaterial with EDTAD in a suitable solvent like N,N-dimethylacetamide. neptjournal.com The resulting modified biosorbent exhibits a high affinity for a range of heavy metal ions. For instance, EDTAD-modified coconut frond powder has been shown to be an effective adsorbent for Pb(II) ions, with the optimal adsorption occurring at a pH of 4. neptjournal.com

The mechanism of adsorption by these functionalized biosorbents is primarily chemisorption, where the metal ions form stable complexes with the grafted EDTA groups. neptjournal.com The adsorption capacity is influenced by factors such as pH, adsorbent dosage, initial metal ion concentration, and contact time. The point of zero charge (pHzpc) of the adsorbent is a critical parameter; at a pH above the pHzpc, the surface is negatively charged, which facilitates the attraction of positively charged metal ions. neptjournal.com

| Biosorbent | Target Metal Ion(s) | Key Findings |

|---|---|---|

| EDTA-functionalized Covalent Organic Framework (COF) | Ag+, Pd2+, Fe3+, Cr3+, Cu2+, Ni2+ | Removal efficiencies >85% within 5 minutes; adsorption capacity >50 mg/g. nih.gov |

| EDTAD-modified Coconut Frond Powder | Pb(II) | Optimum adsorption at pH 4; equilibrium reached in 30 minutes. neptjournal.com |

Structure-Property Relationships in this compound Polymers

The properties of polymers derived from EDTAD are intrinsically linked to their molecular structure. Understanding these relationships is key to designing materials with desired thermal and mechanical characteristics.

Influence of Dianhydride Architecture on Polymer Properties

The architecture of the dianhydride monomer plays a crucial role in determining the final properties of the resulting polymer, particularly in the case of polyimides. nih.govresearchgate.net The flexibility or rigidity of the dianhydride's molecular structure directly impacts the polymer's morphology, which in turn influences its thermal and mechanical behavior. nih.govresearchgate.net

For instance, dianhydrides with flexible ether spacers tend to produce amorphous polymers. nih.gov In contrast, more rigid dianhydride structures can lead to semi-crystalline polymers, which can exhibit constrained segmental relaxation. nih.govresearchgate.net The presence of bulky groups, such as the hexafluoroisopropylidene group in 6FDA, can distort the polymer backbone symmetry, preventing chain alignment and resulting in amorphous structures. nih.gov

The reactivity of the dianhydride, which is related to its electron affinity, also affects the polymerization process and the molecular weight of the resulting polymer. researchgate.net Higher electron affinity generally leads to higher reactivity. researchgate.net The molecular architecture of polymers, including factors like grafting density and the distribution of grafts, significantly influences their chemical and physical properties as well as their self-assembly behavior. umn.edu

Thermal Stability of Derived Polymers

Polymers derived from dianhydrides, such as polyimides, are known for their excellent thermal stability. vt.edu Thermogravimetric analysis (TGA) is commonly used to evaluate this property by monitoring the polymer's weight loss as a function of temperature. vt.edu For many aromatic polyimides, the onset of thermal degradation (often defined as 5% weight loss) occurs at temperatures above 500°C. vt.edu

The thermal stability of polymers is influenced by the chemical nature of the monomers. The incorporation of aliphatic or benzylic protons, as well as hydroxyl groups, can decrease the thermal stability of polyimides. vt.edu The glass transition temperature (Tg), which marks the transition from a glassy to a rubbery state, is another important indicator of a polymer's thermal performance. The Tg of polyimides can be tailored by the choice of dianhydride and diamine monomers. mdpi.comnih.gov For example, polyimides derived from rigid dianhydrides generally exhibit higher Tg values. nih.gov The introduction of flexible linkages, such as ether groups, into the polymer backbone tends to lower the Tg. nih.gov

| Polyimide System | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| BTDA-PI | 276 °C | mdpi.com |

| BPDA-PI | 290 °C | mdpi.com |

| PMDA-PI | 302 °C | mdpi.com |

| PEI(BHAPPP-ODPA) | Lower Tg due to flexible ether linkage | nih.gov |

| PEI(BHAPPP-PMDA) | Higher Tg due to rigid dianhydride | nih.gov |

| PEI(BHAPPP-CBDA) | Higher Tg due to rigid dianhydride | nih.gov |

Mechanical Properties of Derived Polymers

The mechanical properties of polymers, such as tensile strength, elastic modulus, and elongation at break, are highly dependent on the molecular structure of the constituent monomers. rsc.orgharvard.edu The choice of dianhydride can significantly alter the mechanical performance of the resulting polymer. nih.gov For example, a polyimide synthesized with a dianhydride that results in a Tg below the test temperature will exhibit elastomeric behavior, while those with a Tg above the test temperature will be in a glassy, more rigid state. nih.gov

The morphology of the polymer, whether amorphous or semi-crystalline, also plays a critical role. Semi-crystalline polymers can exhibit a nanophase-separated morphology, which can lead to constrained segmental relaxation and have a significant effect on the mechanical response. researchgate.net In general, aromatic polyimides are known for their excellent mechanical strength. vt.edu However, modifications to the polymer backbone, such as the incorporation of bulky or flexible groups, can be used to tune these properties for specific applications. researchgate.net For instance, some polyimides exhibit high damping properties, making them suitable for applications requiring noise or vibration insulation. researchgate.net

| Polymer System | Key Mechanical Property | Influencing Structural Factor |

|---|---|---|

| ODPA-D Polyimide | Elastomeric behavior | Tg is below the test temperature. nih.gov |

| BPDA-D Polyimide | Constrained segmental relaxation | Semi-crystalline, nanophase-separated morphology. researchgate.net |

| BPADA-D and 6FDA-D Polyimides | High damping properties | Bulky and flexible hard blocks. researchgate.net |

Optical Properties of Derived Polymers

The optical properties of polymers derived from this compound are significantly influenced by their molecular structure and the other monomers used in their synthesis. These properties are critical for applications where transparency and specific light absorption characteristics are required.

Copolyimides (Co-PIs) synthesized with monomers designed to have strong electron-withdrawing groups can exhibit high optical transparency and a colorless appearance. This is because such groups inhibit the formation of charge-transfer complexes (CT-complexes) between polymer chains, which are often responsible for color in polyimides. mdpi.com For certain Co-PI films, transmittances can be above 85% at a wavelength of 500 nm, indicating excellent optical clarity. mdpi.com The cutoff wavelengths for these films are generally below 400 nm. mdpi.com

Hyperbranched polymer dots (PDs) synthesized using EDTAD and a triamino compound have shown non-conventional fluorescent properties. acs.org These nanoscale polymers can exhibit fluorescence in aqueous solutions, a property that is dependent on environmental factors such as temperature. For instance, an increase in temperature can lead to a decrease in fluorescence intensity due to the disruption of intermolecular hydrogen bonds between the polymer and water molecules, which increases the polymer's hydrophobicity. acs.org

Furthermore, composite materials incorporating cellulose nanocrystals (CNCs) modified with EDTAD can display reversible optical properties. rsc.org These composites can exhibit vibrant interference colors when viewed through polarizers, a result of the long-range alignment of the CNCs. The birefringence of the material, which is the property responsible for these colors, can be mechanically tuned by stretching the material. rsc.org

Table 1: Optical Properties of Selected Polymers Derived from this compound

| Polymer Type | Key Optical Property | Typical Values/Observations | Source(s) |

|---|---|---|---|

| Copolyimide Films | High Transparency | Transmittance > 85% at 500 nm | mdpi.com |

| Copolyimide Films | UV Cutoff Wavelength | < 400 nm | mdpi.com |

| Hyperbranched Polymer Dots | Fluorescence | Non-conventional fluorescence in aqueous solution | acs.org |

| EDTAD-modified CNC composites | Birefringence | Reversible interference colors under polarized light | rsc.org |

Solubility and Processability of Derived Polymers

The solubility and processability of polymers derived from this compound vary widely depending on the final polymer structure (e.g., polyamic acid, polyimide, polyester) and the comonomers used. These characteristics are fundamental to the practical application and manufacturing of materials from these polymers.

The intermediate polyamic acids formed from the reaction of EDTAD with diamines often show limited solubility. google.com Their solubility is typically poor in common solvents like toluene (B28343) or xylenes, necessitating the use of polar aprotic solvents such as N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,3-dimethyl-imidazolidinone (DMI) to create processable solutions. google.comresearchgate.netnii.ac.jp For instance, certain polyamic acids can be dissolved in DMF and then purified by reprecipitation into a non-solvent like acetone. nii.ac.jp

Upon conversion to the final polyimide through thermal or chemical imidization, the solubility often decreases drastically. Many polyimides derived from EDTAD are reported to be insoluble solids in common solvents. nii.ac.jp This insolubility, while challenging for processing, contributes to the thermal stability and chemical resistance of the final material.

However, specific monomer combinations can be used to produce water-soluble polymers. A poly(amic acid-co-imide) synthesized from EDTAD and 2,2′-(ethylenedioxy)bis(ethylamine) is noted to be water-soluble. researchgate.net Similarly, water-soluble polyesters and polyamides can be synthesized by reacting EDTAD with monomers like polyethylene (B3416737) glycol and hexamethylene diamine. sid.ir Hydrogels, which are crosslinked hydrophilic polymers, have been synthesized from poly(vinyl alcohol) and EDTAD; their processability is related to their significant swelling capacity in aqueous solutions. diva-portal.orgresearchgate.net

In contrast, other polymer systems based on EDTAD are inherently insoluble. For example, EDTA-functionalized polyacrylonitriles have been found to be insoluble in both water and common organic solvents, likely due to the formation of a cross-linked structure. sid.irresearchgate.net

The processability of these polymers is directly linked to their solubility. Soluble precursors like polyamic acids can be cast into films from solution before being thermally converted into the final, less soluble polyimide. google.com The development of water-soluble derivatives expands the processing options, allowing for more environmentally friendly, aqueous-based methods. researchgate.netsid.irresearchgate.net

Table 2: Solubility of Polymers Derived from this compound

| Polymer Type | Comonomer(s) | Solubility Profile | Source(s) |

|---|---|---|---|

| Polyamic Acid | Bifunctional Diamines | Soluble in polar aprotic solvents (e.g., DMF, DMI) | google.comnii.ac.jp |

| Polyimide | Bifunctional Diamines | Generally insoluble in common solvents after imidization | nii.ac.jp |

| Poly(amic acid-co-imide) | 2,2′-(ethylenedioxy)bis(ethylamine) | Water-soluble | researchgate.net |

| Polyester | Polyethylene Glycol | Water-soluble | sid.ir |

| Polyamide | Hexamethylene Diamine | Water-soluble | sid.ir |

| Functionalized Polyacrylonitrile | Amine/Hydroxyl functionalized PAN | Insoluble in water and common organic solvents | sid.irresearchgate.net |

| Poly(vinyl alcohol) Hydrogel | Poly(vinyl alcohol) | Insoluble but swells significantly in aqueous solutions | diva-portal.orgresearchgate.net |

Advanced Applications in Biomedical Research

Bioconjugation and Drug Delivery Systems

The unique chemical structure of EDTAD makes it a highly effective agent in the design and synthesis of sophisticated drug delivery platforms. Its ability to serve as a linker and its role in the formation of novel nanostructures are central to its utility in this field.

Versatile Linker for Attaching Biomolecules

Ethylenediaminetetraacetic dianhydride serves as a versatile linker in bioconjugation, a process that involves joining different molecules, at least one of which is a biomolecule. chemimpex.com The two reactive anhydride (B1165640) groups in the EDTAD molecule can readily react with functional groups commonly found in biomolecules, such as amino and hydroxyl groups. chemicalbook.comrsc.org This allows researchers to effectively attach biomolecules to other molecules or surfaces, which is a critical step in creating advanced drug delivery systems and other biomedical devices. chemimpex.com For instance, EDTAD has been used to modify natural polymers like cellulose (B213188) and chitosan (B1678972) to create new functional materials. chemicalbook.comrsc.org

Development of Targeted Drug Delivery Systems

EDTAD and its parent compound, EDTA, are utilized in the formulation of targeted drug delivery systems. chemimpex.comnih.gov These systems are designed to deliver therapeutic agents to specific sites within the body, thereby increasing efficacy and reducing off-target effects. The chelating properties of the EDTA backbone can be exploited to form stable complexes, which can enhance the bioavailability of certain drugs. chemimpex.com In one approach, an ammonium (B1175870) salt of EDTA was used to create a transmembrane gradient in liposomes for loading the chemotherapy drug doxorubicin. nih.govnih.govresearchgate.net This method resulted in efficient drug encapsulation, long-term stability, and delayed drug release. nih.govnih.gov The in vivo studies of this liposomal formulation showed a significant reduction in drug-related toxicity without compromising its antitumor activity. nih.govnih.govresearchgate.net

Utilization in Nanosponges for Drug Encapsulation and Release

Nanosponges are tiny, porous, spherical particles that can encapsulate a wide variety of substances. primescholars.com These particles are capable of carrying both hydrophilic and lipophilic drugs, making them highly versatile drug delivery vehicles. primescholars.comjddtonline.info EDTAD can be used as a cross-linking agent to synthesize a specific type of nanosponge known as ester nanosponges. nih.gov In this structure, cyclodextrins, which are cyclic oligosaccharides, are polymerized using a cross-linker like EDTAD. nih.gov The resulting three-dimensional structure contains lipophilic cavities from the parent cyclodextrins and hydrophilic nanochannels created by the cross-linked units. nih.gov This amphiphilic nature allows nanosponges to form complexes with various drugs, which can improve the solubility of poorly water-soluble compounds and prolong drug release. primescholars.comnih.gov

Below is a table summarizing the properties of nanosponges relevant to drug delivery.

| Property | Description | Reference |

| Drug Loading | Can encapsulate both hydrophilic and lipophilic drugs due to their amphiphilic structure. | primescholars.comnih.gov |

| Solubility | The aqueous solubility of the nanosponge structure allows for effective delivery of poorly soluble drugs. | primescholars.comjddtonline.info |

| Release Profile | Capable of controlled and prolonged drug release. | primescholars.com |

| Stability | Formulations are stable over a wide pH range (1 to 11) and at high temperatures (up to 300°C). | primescholars.comajptonline.com |

| Targeting | Can be engineered for targeted drug delivery to specific sites. | jddtonline.info |

Biocompatibility Studies

The assessment of how a material interacts with biological systems is crucial for its application in medicine. Biocompatibility studies for materials derived from EDTAD focus on their potential toxicity to cells and their influence on cellular behaviors like adhesion and growth.

In Vitro Cell Toxicity Assessment

Studies have been conducted to evaluate the cytotoxicity of EDTA and materials derived from it. In one study, murine fibroblast cells were exposed to various concentrations of EDTA. nih.govresearchgate.netscielo.br The results indicated that EDTA was cytotoxic in a dose-dependent manner. nih.govresearchgate.netscielo.br Another comparative in vitro study using Chinese hamster fibroblasts (V79 cells) also found that EDTA exhibited a dose-dependent cytotoxic effect. nih.gov

However, the cytotoxicity can be influenced by how EDTAD is incorporated into a biomaterial. A study on a cellulose acetate (B1210297) hydrogel crosslinked with EDTAD investigated its effect on mesenchymal cells. doaj.orgresearchgate.net It was observed that the hydrogel was not directly cytotoxic; it did not cause cell death. doaj.orgresearchgate.net Instead, the material's strong chelating effect removed essential divalent cations, like Ca²⁺ and Mg²⁺, from the cell culture medium. doaj.orgresearchgate.net This depletion of ions led to a decrease in the number of cells adhering to the material, an effect that could be mistaken for cytotoxicity. doaj.org

The table below summarizes findings from in vitro cell toxicity assessments of EDTA.

| Compound/Material | Cell Line | Assay | Finding | Reference |

| EDTA | Murine Fibroblasts | Trypan Blue Test | Cytotoxic in a dose-dependent manner. | nih.govresearchgate.netscielo.br |

| EDTA | Chinese Hamster Fibroblasts (V79) | Pratt Willis test, MTT assay, Clonogenic assay | Showed a significant dose-dependent decrease in cell viability. | nih.gov |

| Cellulose Acetate Hydrogel crosslinked with EDTAD | Mesenchymal Cells | Cell Viability Assays | Did not cause cell death; the observed effect was due to the chelation of ions from the culture medium. | doaj.orgresearchgate.net |

Cell Adhesion and Proliferation on Derived Materials

Cell adhesion is a critical factor for the success of biomaterials used in tissue engineering, as it determines whether cells can perform their intended biological functions. magtech.com.cn The surface properties of a material, including its chemical composition, play a significant role in regulating cell adhesion. magtech.com.cn

In the case of the cellulose acetate hydrogel crosslinked with EDTAD, the material's surface chemistry had a dynamic effect on cell behavior. doaj.orgresearchgate.net Initially, the hydrogel's chelating action, which removed Ca²⁺ and Mg²⁺ ions from the surrounding medium, led to a decrease in the adhesion of mesenchymal cells. doaj.orgresearchgate.net These ions are crucial for cell adhesion processes. However, this was not a permanent state. Once the chelating sites on the hydrogel became saturated with these ions, an improvement in cell adhesion was observed. doaj.orgresearchgate.net This research highlights that the interaction between a biomaterial and the biological environment can be complex and that an initial lack of cell adhesion may not be due to inherent toxicity but rather to a modifiable physicochemical interaction. doaj.org The ability of cells to eventually adhere and proliferate on a material is a key indicator of its potential for use in applications like tissue engineering. researchgate.net

Phenotype Preservation in Cellular Interactions

In biomedical research, maintaining the specific characteristics (phenotype) of cells in culture is critical. This compound (EDTAD) and its parent compound, Ethylenediaminetetraacetic acid (EDTA), play a role in this process, particularly in the management of cell-to-cell adhesion. wikipedia.org In tissue culture, EDTA is widely used as a chelating agent that binds to calcium ions. wikipedia.org This action prevents the joining of cadherins between cells, which are calcium-dependent adhesion molecules. wikipedia.org By disrupting these interactions, EDTA facilitates the detachment of adherent cells from culture surfaces and prevents the clumping of cells grown in liquid suspension, a process essential for passaging cells. wikipedia.org

The ability to effectively detach and re-plate cells without inducing significant stress or altering their fundamental characteristics is crucial for preserving their phenotype over multiple generations of culture. Furthermore, EDTA is known to inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, which can also contribute to maintaining a stable cellular environment. wikipedia.org

Modification of Biomaterials

This compound is a versatile reagent for the modification of biomaterials due to its biodegradable nature and its molecular structure, which includes two anhydride groups capable of reacting with hydroxyl or amine groups present in biomacromolecules. rsc.orgsigmaaldrich.com This reactivity allows for the functionalization and enhancement of various biomaterials, improving their properties for specific applications. rsc.orgneptjournal.com

Modification with EDTAD has been shown to significantly enhance the functional properties of various biomacromolecules. For instance, the acylation of soy protein isolate (SPI) with EDTAD leads to notable improvements in its physicochemical characteristics. Research has demonstrated that adding EDTAD increases the carboxyl content, which in turn enhances the ζ-potential, emulsifying activity, and surface hydrophobicity of the protein. researchgate.net One study observed that as EDTAD addition increased from 50 to 300 g/kg in acylated SPI, the emulsifying activity and surface hydrophobicity increased by 120% and 213%, respectively, while the particle size decreased significantly. researchgate.net

Similarly, succinylation of ovalbumin (OVA) using EDTAD improves its thermal stability and emulsifying properties. researchgate.net The modification can lead to a more unfolded and flexible protein structure, which is beneficial for forming stable emulsions. researchgate.net These enhancements are critical in the food and pharmaceutical industries, where proteins are often used as emulsifiers and functional ingredients. researchgate.net

Below is an interactive table summarizing the effects of EDTAD modification on soybean protein isolate properties.

| Property | Observation | Quantitative Change | Reference |

|---|---|---|---|

| Emulsifying Activity | Significant Increase | Up to 120% increase | researchgate.net |

| Surface Hydrophobicity | Significant Increase | Up to 213% increase | researchgate.net |

| Zeta-Potential (Absolute Value) | Significant Increase | Up to 68% increase | researchgate.net |

| Particle Size | Significant Decrease | Decreased from >2 µm to 247 nm | researchgate.net |

The anhydride groups in the EDTAD molecule make it an effective cross-linking agent for biopolymers. chemimpex.com Cross-linking is a process that improves the mechanical strength and stability of biopolymers by forming networks between polymer chains. mdpi.com EDTAD can react with functional groups like hydroxyl and amines on biopolymer backbones to create these linkages. rsc.orgchemicalbook.com

This cross-linking capability has been utilized to modify gelatin films. By incorporating an active ester based on microcrystalline cellulose and EDTAD into gelatin, researchers were able to decrease the film's degradation ratio and increase its thermal stability, flexibility, and hydrophobicity. rsc.org The resulting material showed potential as a novel sustained-release material. rsc.org The formation of such cross-links can turn biopolymers into hydrogels with tunable mechanical properties, making them suitable for applications like tissue engineering and minimally invasive delivery systems. nih.govnih.gov

Potential in Therapeutic Applications

The unique chemical properties of this compound, particularly its function as a potent chelating agent, underpin its potential in various therapeutic contexts. chemimpex.com

Chelation therapy relies on agents that can bind to heavy metal ions, forming stable, water-soluble complexes that can then be excreted from the body. lacounty.govwebmd.com EDTAD is a derivative of EDTA, a well-known chelating agent approved by the U.S. Food and Drug Administration for treating heavy metal poisoning, such as from lead. wikipedia.orglacounty.gov

The mechanism involves the chelating agent's multiple binding sites, which encircle and bind to metal ions like lead, mercury, and arsenic. lacounty.gov This process effectively removes the toxic metals from tissues and the bloodstream, facilitating their rapid elimination through urine. lacounty.gov While most clinical applications and studies focus on EDTA, its dianhydride derivative functions on the same principle as a powerful complexing agent. neptjournal.comlacounty.gov

In agriculture, EDTAD and its parent compound EDTA play a crucial role in enhancing the bioavailability of essential micronutrients for plants. chemimpex.com Many micronutrients, such as copper (Cu), are vital for plant growth but can be present in the soil in forms that are not easily absorbed by plant roots. nih.gov

Chelating agents like EDTA are used to bind with these metal ions, forming a stable complex that keeps the nutrient soluble and available for uptake by the plant. nih.gov This application is a form of "chelate-assisted phytoextraction." Research has shown that the addition of EDTA to a nutrient solution can mitigate the toxic effects of high copper concentrations on seedlings and significantly increase the accumulation of copper in the plant's roots and leaves. nih.gov This demonstrates the compound's effectiveness in managing nutrient solubility, absorption, and translocation within the plant. nih.gov

Environmental and Adsorption Studies

Adsorption of Metal Ions from Aqueous Solutions

The functionalization of materials with Ethylenediaminetetraacetic dianhydride introduces a high density of chelating sites, which can form stable complexes with various heavy metal ions. biosynth.comresearchgate.netchemimpex.com This modification significantly improves the adsorption capacity of the base materials for toxic metal ions found in wastewater.

Materials modified with EDTAD have demonstrated significant efficacy in the removal of Copper(II) ions from aqueous solutions. For instance, EDTA-modified graphene oxide (EGO) has shown a high adsorption capacity for Cu(II), reaching up to 729.11 mg/g under optimal conditions of pH 7 and a contact time of 45 minutes. scientific.netresearchgate.net The mechanism is primarily chemisorption, as indicated by the pseudo-second-order kinetic model and the Langmuir isotherm model. scientific.netresearchgate.net

Other research has explored different base materials. An EDTA-modified chitosan-carboxymethyl cellulose (B213188) adsorbent was developed and showed a maximum adsorption capacity of 142.95 mg/g for Cu(II) ions at a pH of 5.5. acs.org Similarly, EDTAD-modified cellulose extracted from Pennisetum purpureum was effective, with the highest percentage of Cu(II) removal occurring at pH 6. jkuat.ac.kejkuat.ac.ke This adsorption process was found to fit the Langmuir isotherm, suggesting monolayer adsorption. jkuat.ac.kejkuat.ac.ke Furthermore, EDTA functionalized superparamagnetic CoFe2O4 nanoparticles have been synthesized, exhibiting a maximum adsorption capacity of 73.26 mg/g at 323 K. rsc.org

Adsorption of Copper(II) by EDTAD-Modified Materials

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|

| EDTA-modified Graphene Oxide (EGO) | 729.11 | pH: 7, Time: 45 min | scientific.netresearchgate.net |

| EDTA-modified Chitosan-Carboxymethyl Cellulose | 142.95 | pH: 5.5 | acs.org |

| EDTA functionalized CoFe2O4 Nanoparticles | 73.26 | Temperature: 323 K | rsc.org |

| EDTAD-modified Cellulose | Not specified | pH: 6, Time: 120 min | jkuat.ac.kejkuat.ac.ke |

The modification of various adsorbents with EDTAD has proven highly effective for the removal of Lead(II) from contaminated water. EDTA-graphene oxide, in particular, has demonstrated an exceptional adsorption capacity for Pb(II), recorded at 479 ± 46 mg/g at a pH of 6.8, with the process reaching completion within 20 minutes. nih.govacs.orgresearchgate.net

Other studies have utilized different substrates. EDTAD-modified coconut frond was prepared and applied as an adsorbent, achieving a maximum adsorption capacity of 84.03 mg/g at 300 K. neptjournal.com The optimal conditions for this adsorbent were a pH of 4, with equilibrium being reached in 30 minutes. neptjournal.com Activated carbon derived from palm kernel shell and modified with EDTA showed a maximum adsorption capacity (Qmax) of 104 mg/g for Pb(II). researchgate.net Similarly, an EDTA-modified MnO2/chitosan (B1678972)/Fe3O4 nanocomposite was reported to have a maximum adsorption capacity of 310.4 mg/g. ijche.com Another composite, EDTA-functionalized MgFe layered double hydroxide/biochar, was found to have an adsorption capacity of 136 mg/g for Pb(II). nih.gov

Adsorption of Lead(II) by EDTAD-Modified Materials

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|

| EDTA-graphene oxide | 479 ± 46 | pH: 6.8, Time: 20 min | nih.govacs.orgresearchgate.net |

| EDTA-modified MnO2/chitosan/Fe3O4 | 310.4 | Not specified | ijche.com |

| EDTA functionalized MgFe LDH/biochar | 136 | pH: 2-6, Time: 60 min | nih.gov |

| EDTA Modified Activated Carbon (Palm Kernel Shell) | 104 | pH: 4 | researchgate.net |

| EDTAD modified Coconut Frond | 84.03 | pH: 4, Time: 30 min | neptjournal.com |

Adsorbents functionalized with EDTAD have been developed for the efficient removal of Cadmium(II). A novel adsorbent synthesized from orange peel modified with EDTAD displayed an excellent adsorption capacity of 51.020 mg/g for Cd(II), reaching equilibrium remarkably fast, within 5 minutes. proquest.com The adsorption mechanism for this material involves ion exchange, complexation, and physical adsorption. proquest.com

Another study focused on EDTA-functionalized three-dimensional magnetic nitrogen-doped porous carbon, which achieved an equilibrium adsorption capacity of 43.68 mg/L for Cd(II) within 45 minutes. proquest.com The primary mechanisms were identified as the chelation by EDTA and electrostatic attraction from other functional groups. proquest.com Additionally, sawdust synthesized with EDTA to create activated carbon was shown to remove 90.65% of Cd(II) from a 10 mg/L solution. scirp.org

Adsorption of Cadmium(II) by EDTAD-Modified Materials

| Adsorbent Material | Maximum Adsorption Capacity | Optimal Conditions | Reference |

|---|---|---|---|

| EDTAD-modified Orange Peel | 51.020 mg/g | Time: 5 min | proquest.com |

| EDTA functionalized 3D Magnetic N-doped Porous Carbon | 43.68 mg/L | Time: 45 min | proquest.com |

| EDTA-synthesized Activated Carbon (Sawdust) | 90.65% removal | Initial Conc.: 10 mg/L | scirp.org |

EDTAD has been used to modify materials for the adsorption of hazardous Chromium(VI) oxyanions. Research has demonstrated the successful application of a new bioadsorbent from chitosan modified with EDTAD for the removal of Cr(VI). sigmaaldrich.com In a specific study, a metal-organic framework, Cu-BTC, was surface-modified with EDTA-chitosan to enhance its Cr(VI) adsorption capabilities. researchgate.netnih.gov

The resulting composite, EDTA-chitosan/Cu-BTC, showed a higher adsorption capacity than the unmodified material. researchgate.netnih.gov The maximum adsorption amount for Cr(VI) on the modified composite was determined to be 46.51 mg/g. researchgate.netnih.gov The study found that the adsorption process was most significant under acidic conditions and conformed to the pseudo-second-order kinetic model and the Langmuir adsorption isotherm, indicating a single-molecule adsorption process. researchgate.netnih.gov The main factors influencing the adsorption of Cr(VI) were identified as pH, initial concentration, and adsorption time. researchgate.netnih.gov